Triethoxysilane
Overview
Description
Triethoxysilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃. It is a colorless liquid known for its use in precious metal-catalyzed hydrosilylation reactions. The compound is valued for its ability to attach triethoxysilyl groups to silica surfaces . It has a boiling point of 134–135°C and a density of 0.89 g/cm³ .
Mechanism of Action
Target of Action
Triethoxysilane is an organosilicon compound that primarily targets carbon-carbon multiple bonds and carbonyl groups . It is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Mode of Action
This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond or a carbonyl group . This compound can also act as a reducing agent in various reactions, such as the reduction of amides and carbonyl compounds .
Biochemical Pathways
This compound affects several biochemical pathways. It is used in the reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation . These reactions lead to various downstream effects, including the formation of reduced products and the modification of molecular structures .
Pharmacokinetics
It is known that like most silyl ethers, this compound is susceptible to hydrolysis This could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability
Result of Action
The primary result of this compound’s action is the formation of reduced products and the modification of molecular structures . For example, it can be used in the reduction of amides and carbonyl compounds . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the selective synthesis of this compound through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500 oC and Cu3Si phase appeared at 280–500 oC . This suggests that the reaction environment, including temperature and the presence of certain catalysts, can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Triethoxysilane plays a significant role in biochemical reactions, particularly as a reducing agent. It is used in the reduction of amides and carbonyl compounds in the presence of catalysts such as cobalt (II) chloride . This compound interacts with various enzymes and proteins, facilitating hydrosilylation reactions. For instance, it can be used in the Cu-catalyzed reductive hydroxymethylation of styrenes and Rh-catalyzed hydrodediazoniation . These interactions are crucial for the compound’s function in biochemical processes.
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. In human bronchial epithelial cell lines (BEAS-2B) and reconstructed human tissue models (MucilAir), exposure to this compound as vapor resulted in cytotoxicity and secretion of inflammatory markers . The compound influences cell function by affecting cell viability, barrier integrity, and cilia beating frequency. These effects highlight the impact of this compound on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reducing agent for carbonyl groups and participates in hydrosilylation of carbon-carbon multiple bonds . The compound’s mechanism of action involves enzyme inhibition or activation, leading to changes in gene expression. For example, this compound can facilitate the reduction of amides and carbonyl compounds, impacting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known to be susceptible to hydrolysis, which can affect its long-term stability . Studies have shown that this compound can degrade over time, leading to changes in its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing carbonyl compounds. At higher doses, this compound can cause toxic or adverse effects . Studies have shown threshold effects, where the compound’s impact on cellular function and viability changes significantly with dosage variations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the reduction of amides and carbonyl compounds, impacting metabolic flux and metabolite levels . The compound’s interactions with enzymes such as cobalt (II) chloride and copper catalysts are crucial for its role in biochemical reactions . These interactions influence the overall metabolic pathways in which this compound is involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . This compound’s transport within cells is essential for its function in biochemical reactions, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in biochemical reactions, as it needs to interact with specific biomolecules to exert its effects.
Preparation Methods
Triethoxysilane can be synthesized through the reaction of trichlorosilane with anhydrous ethyl alcohol. The reaction proceeds as follows :
[ \text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} ]
This method is efficient and commonly used in industrial settings. The reaction requires careful handling of trichlorosilane and anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
Triethoxysilane undergoes several types of chemical reactions:
Reduction: It acts as a reducing agent in the reduction of amides and carbonyl compounds.
Hydrosilylation: It participates in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds.
Hydrolysis: Like most silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.
Common reagents used in these reactions include cobalt (II) chloride, platinum catalysts, and various solvents depending on the specific reaction conditions .
Scientific Research Applications
Triethoxysilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triethoxysilane can be compared with other similar compounds such as:
Tetraethoxysilane: Unlike this compound, tetraethoxysilane has four ethoxy groups attached to silicon.
3-Aminopropylthis compound: This compound has an amino group attached to the propyl chain, making it useful for surface modification and functionalization in biosensors.
This compound is unique due to its relatively low reactivity compared to other compounds with silicon-hydrogen bonds, making it suitable for specific applications where controlled reactivity is desired .
Properties
InChI |
InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCQJMRWCHQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052667 | |
Record name | Triethoxysilane | |
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Molecular Weight |
163.27 g/mol | |
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Physical Description |
Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |
Record name | TRIETHOXYSILANE | |
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Boiling Point |
270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |
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Flash Point |
26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |
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Density |
0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |
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Vapor Density |
Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |
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Vapor Pressure |
20.25 [mmHg] | |
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CAS No. |
998-30-1 | |
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Melting Point |
-170 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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